molecular formula C11H13FOS B13474606 3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one

3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one

Cat. No.: B13474606
M. Wt: 212.29 g/mol
InChI Key: KMARRFZIXLOUDD-UHFFFAOYSA-N
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Description

3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one is an organic compound that belongs to the class of ketones It features an ethylthio group attached to a propanone backbone, with a fluorophenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with ethyl mercaptan in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of the ethylthio or fluorophenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(ethylsulfonyl)-1-(4-fluorophenyl)propan-1-one, while reduction could produce 3-(ethylthio)-1-(4-fluorophenyl)propan-1-ol.

Scientific Research Applications

3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Intermediates: Formation of reactive intermediates that can interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)-1-(4-fluorophenyl)propan-1-one
  • 3-(Ethylthio)-1-(4-chlorophenyl)propan-1-one
  • 3-(Ethylthio)-1-(4-bromophenyl)propan-1-one

Uniqueness

3-(Ethylthio)-1-(4-fluorophenyl)propan-1-one is unique due to the presence of both the ethylthio and fluorophenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

3-ethylsulfanyl-1-(4-fluorophenyl)propan-1-one

InChI

InChI=1S/C11H13FOS/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

KMARRFZIXLOUDD-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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